![molecular formula C19H16F3N3O5 B2496838 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine CAS No. 339019-93-1](/img/structure/B2496838.png)
4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves reactions under kinetic or thermodynamic control, leading to the formation of products with specific configurations. For instance, the reaction of 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene under controlled conditions results in the formation of cis,trans- or trans,trans-isomers, which are critical for determining the compound's final physical and chemical properties (Korotaev et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the specific arrangement of atoms and the stereochemistry involved. X-ray structural analysis often confirms these arrangements, providing insights into the compound's configuration and its implications on reactivity and interaction with other molecules. For example, stereochemistry plays a crucial role in determining the properties and reactivity of synthesized chromanes, as confirmed through X-ray analysis in related studies (Korotaev et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving morpholine and related compounds are notable for their regio- and stereoselectivity, which are pivotal in synthesizing specific isomers with desired properties. These reactions often involve the addition of nucleophiles to electron-deficient sites, leading to a wide range of derivatives with varied biological and physical properties. For example, the diastereoselective reactions of certain nitrobutenes with morpholinoalkenes illustrate the complexity and specificity of these chemical processes (Korotaev et al., 2011).
科学的研究の応用
Prodrug Development
The compound under investigation has been explored in the context of prodrug development. For instance, Rolando et al. (2013) synthesized water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), which contain a nitric oxide (NO)-releasing nitrooxy group. These compounds are designed as ASA prodrugs and show potential for clinical application due to their ability to inhibit platelet aggregation and exhibit anti-inflammatory activities with lower gastrotoxicity compared to ASA. This highlights the compound's relevance in the synthesis of therapeutically beneficial prodrugs (Rolando et al., 2013).
Antimicrobial Applications
The antimicrobial properties of compounds related to the 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine have been explored. Gondhani et al. (2013) investigated the synthesis and antimicrobial elucidation of derivatives involving 4-nitro benzoyl isothiocyanate. Their research contributes to the understanding of the potential antimicrobial applications of these compounds (Gondhani et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to this compound have been a focus of several studies. For example, Valkonen et al. (2012) detailed the formation of crystals of certain N-salicylideneaniline derivatives, providing insights into their molecular structure and interactions. This kind of research enhances our understanding of the structural properties and potential applications of these compounds (Valkonen et al., 2012).
Liquid Crystalline Properties
Investigations into the liquid crystalline properties of related compounds have also been conducted. Thaker et al. (2012) synthesized and characterized compounds with liquid crystalline properties, which included Schiff base-ester central linkage with a 2,6-disubstituted naphthalene ring system. This research could be indicative of the potential for developing materials with unique optical and electronic properties (Thaker et al., 2012).
特性
IUPAC Name |
[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O5/c20-19(21,22)15-3-1-2-14(11-15)18(26)30-23-12-13-4-5-16(17(10-13)25(27)28)24-6-8-29-9-7-24/h1-5,10-12H,6-9H2/b23-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGHTGIUNWZAPB-FMCGGJTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N\OC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。